what is rac Methotrimeprazine-d6 Sulfoxide
what is rac Methotrimeprazine-d6 Sulfoxide
Analytical and Pharmacological Profiling of rac Methotrimeprazine-d6 Sulfoxide: A Technical Whitepaper
Executive Summary
In the realm of neuropharmacology and clinical toxicology, distinguishing between a parent drug and its circulating metabolites is paramount for accurate pharmacokinetic (PK) and pharmacodynamic (PD) mapping. rac Methotrimeprazine-d6 Sulfoxide is a hexadeuterated, stable isotope-labeled internal standard (SIL-IS) engineered specifically for the bioanalytical quantification of methotrimeprazine's primary sulfoxide metabolite. This whitepaper details the pharmacological causality behind tracking this specific metabolite, the chemical architecture of the d6-labeled standard, and a self-validating LC-MS/MS protocol designed to eliminate matrix effects and isotopic interference.
Pharmacological Context: The Sulfoxide Metabolite
Methotrimeprazine (levomepromazine) is an aliphatic phenothiazine neuroleptic utilized for its potent antipsychotic, analgesic, and sedative properties[1]. Upon administration, the drug undergoes extensive hepatic biotransformation. Cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for this metabolism, driving approximately 72% of 5-sulfoxidation and 78% of N-demethylation at therapeutic concentrations[1].
The clinical necessity of quantifying the sulfoxide metabolite lies in its divergent receptor binding profile. While the parent drug and its N-desmethyl metabolite act as potent antagonists at central dopamine (D2) and serotonin (5-HT) receptors, the sulfoxide metabolite is relatively inactive at these neuroleptic targets[2]. However, methotrimeprazine sulfoxide retains a high binding affinity for alpha-adrenergic and histamine receptors[2].
The Causality of Measurement: Because the sulfoxide metabolite lacks antipsychotic efficacy but strongly binds to autonomic receptors, it is a primary driver of off-target adverse effects, such as orthostatic hypotension and profound sedation. Differentiating the plasma concentrations of the active parent drug from the inactive (but side-effect-inducing) sulfoxide is critical for therapeutic drug monitoring and toxicological assessments.
Fig 1: CYP3A4-mediated metabolism of Methotrimeprazine into sulfoxide and desmethyl forms.
Chemical and Isotopic Architecture of the SIL-IS
To accurately quantify the endogenous sulfoxide metabolite, bioanalytical assays rely on rac Methotrimeprazine-d6 Sulfoxide .
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Stereochemistry ("rac"): The parent molecule contains a chiral center at the 2-methyl group of its aliphatic side chain. The 5-sulfoxidation process introduces a second chiral center at the sulfur atom, generating diastereomers. The "rac" (racemic) designation ensures the standard mimics the naturally circulating racemic pool of the metabolite[3].
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Isotopic Labeling ("d6"): The molecule is hexadeuterated at the terminal N,N-dimethylamino moiety.
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The Causality of the +6 Da Shift: Sulfur possesses a naturally occurring heavy isotope ( 34S ) with a ~4.2% relative abundance. If a standard with a smaller mass shift (e.g., +3 Da) were used, the M+2/M+3 isotopic envelope of the highly concentrated unlabeled drug could artificially bleed into the internal standard's mass channel. The +6 Da shift completely clears this natural isotopic interference, ensuring absolute precision in the mass spectrometer's Multiple Reaction Monitoring (MRM) channel.
Table 1: Physicochemical and Isotopic Specifications
| Parameter | Specification |
| Chemical Name | rac 3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N-di(methyl-d3)-2-methylpropan-1-amine |
| Molecular Formula | C19H18D6N2O2S |
| Molecular Weight (SIL-IS) | 350.51 g/mol [4] |
| Unlabeled Mass | 344.47 g/mol [3] |
| Mass Shift | +6 Da |
| Isotopic Purity | ≥ 99% |
| Target Receptors | Alpha-adrenergic, Histamine (H1)[2] |
| Neuroleptic Potency | Inactive (D2 / 5-HT)[2] |
Bioanalytical Utility: Neutralizing Matrix Effects
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), human plasma introduces severe matrix effects. Endogenous phospholipids co-elute with basic analytes, competing for charge in the Electrospray Ionization (ESI) source and causing unpredictable signal suppression. Because rac Methotrimeprazine-d6 Sulfoxide shares the exact physicochemical properties (pKa, lipophilicity) as the unlabeled metabolite, it co-elutes perfectly during chromatography. Any ion suppression experienced by the target analyte is proportionally experienced by the SIL-IS, rendering the Analyte/IS peak area ratio constant and acting as a self-validating mechanism[5].
Fig 2: Self-validating LC-MS/MS workflow utilizing the d6-sulfoxide internal standard.
Self-Validating Experimental Protocol: Plasma LC-MS/MS Quantification
This step-by-step methodology details the extraction and quantification of methotrimeprazine sulfoxide from human plasma, utilizing the d6-labeled standard to ensure high-fidelity data recovery.
Step 1: Internal Standard Spiking
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Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Immediately spike with 10 µL of rac Methotrimeprazine-d6 Sulfoxide working solution (500 ng/mL in 50% methanol).
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Causality: Introducing the SIL-IS prior to any sample manipulation ensures it undergoes the exact same volumetric losses, protein binding dynamics, and extraction inefficiencies as the endogenous metabolite, normalizing the final response.
Step 2: Protein Precipitation & Solid-Phase Extraction (SPE)
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Action: Add 300 µL of cold acetonitrile containing 1% formic acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Load the supernatant onto a pre-conditioned Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge.
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Causality: The acidic environment protonates the basic aliphatic amine of the sulfoxide. The MCX cartridge traps these cations via strong ion exchange. Washing the cartridge with 100% methanol removes neutral lipids and phospholipids, which are the primary culprits of ESI ion suppression.
Step 3: Elution and Reconstitution
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Action: Elute the analytes using 5% ammonium hydroxide in methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (Water/Acetonitrile 80:20 v/v with 0.1% Formic Acid).
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Causality: The alkaline elution buffer neutralizes the protonated amines, breaking the ionic bond with the SPE sorbent and allowing the purified analytes to be recovered without degradation.
Step 4: UPLC Separation
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Action: Inject 5 µL onto a sub-2 µm C18 UPLC column (e.g., Acquity BEH C18). Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
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Causality: Baseline chromatographic separation between the parent drug and the sulfoxide is mandatory. Without separation, the highly labile sulfoxide group can undergo in-source fragmentation (loss of oxygen) within the mass spectrometer, reverting to the parent mass and artificially inflating the methotrimeprazine parent signal[5].
Step 5: ESI-MS/MS Detection
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Action: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) MRM mode.
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Unlabeled Sulfoxide: m/z 345.2 → 100.1
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d6-Sulfoxide (SIL-IS): m/z 351.2 → 106.1
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Causality: The precursor mass shift from 345.2 to 351.2 confirms the +6 Da intact molecule[4]. The product ion shift from 100.1 to 106.1 confirms that the deuterium label is strictly localized on the dimethylamine fragment, which is cleaved during Collision-Induced Dissociation (CID).
References
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Methotrimeprazine-impurities - Pharmaffiliates [4] Source: pharmaffiliates.com URL:
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rac Methotrimeprazine Sulfoxide - LGC Standards [3] Source: lgcstandards.com URL:
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Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat [2] Source: nih.gov URL:
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Levomepromazine Maleate 6mg Tablets - Summary of Product Characteristics (SmPC) [1] Source: medicines.org.uk URL:
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Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography [5] Source: researchgate.net URL:
Sources
- 1. medicines.org.uk [medicines.org.uk]
- 2. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rac Methotrimeprazine Sulfoxide | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
